molecular formula C10H20 B1584694 Cyclodecane CAS No. 293-96-9

Cyclodecane

Cat. No.: B1584694
CAS No.: 293-96-9
M. Wt: 140.27 g/mol
InChI Key: LMGZGXSXHCMSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclodecane is a cycloalkane with the chemical formula C₁₀H₂₀ . It consists of a ring of ten carbon atoms bonded together in a cyclical structure. This compound is a colorless liquid at room temperature and has a density of 0.871 grams per cubic centimeter. It has a melting point of 9 to 10 degrees Celsius and a boiling point of 201 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodecane can be synthesized through various methods, including the hydrogenation of decalin (decahydronaphthalene) and the cyclization of long-chain hydrocarbons. One common method involves the catalytic hydrogenation of decalin using a palladium or platinum catalyst under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of decalin. This process involves the use of a metal catalyst, such as palladium or platinum, and is carried out under high pressure and temperature to ensure complete hydrogenation of the decalin to this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclodecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically requires elevated temperatures and acidic conditions.

    Reduction: this compound can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature.

    Substitution: this compound can undergo substitution reactions with halogens, such as chlorine or bromine, in the presence of ultraviolet light or a radical initiator.

Major Products Formed:

Scientific Research Applications

Cyclodecane has various applications in scientific research, particularly in the fields of chemistry, materials science, and pharmaceuticals.

Chemistry: this compound is used as a model compound in conformational analysis studies to understand the stability and reactivity of cycloalkanes. It is also used in the synthesis of other cyclic compounds and as a solvent in organic reactions .

Materials Science: this compound is used in the production of polymers and as a plasticizer to improve the flexibility and durability of plastic materials. It is also used in the formulation of lubricants and greases .

Pharmaceuticals: this compound derivatives are used in the development of pharmaceutical compounds with potential therapeutic applications. These derivatives are studied for their biological activity and potential use as drug candidates .

Mechanism of Action

The mechanism of action of cyclodecane involves its interaction with molecular targets and pathways within a chemical or biological system.

Molecular Targets and Pathways: this compound can interact with enzymes and receptors in biological systems, affecting their activity and function. In chemical reactions, this compound can act as a substrate or reactant, participating in various reaction pathways to produce different products .

Comparison with Similar Compounds

Uniqueness of Cyclodecane: this compound’s ten-membered ring structure provides it with unique conformational properties and reactivity compared to other cycloalkanes. Its larger ring size allows for greater flexibility and less ring strain, making it a valuable compound for studying conformational analysis and reaction mechanisms .

Properties

IUPAC Name

cyclodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-2-4-6-8-10-9-7-5-3-1/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGZGXSXHCMSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059779
Record name Cyclodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293-96-9
Record name Cyclodecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclodecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000293969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclodecane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLODECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N3JJ4GTR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclodecane
Reactant of Route 2
Cyclodecane
Reactant of Route 3
Cyclodecane
Reactant of Route 4
Cyclodecane
Reactant of Route 5
Cyclodecane
Reactant of Route 6
Reactant of Route 6
Cyclodecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.